molecular formula C24H25FN6O B1677215 Mizolastine CAS No. 108612-45-9

Mizolastine

Cat. No. B1677215
M. Wt: 432.5 g/mol
InChI Key: PVLJETXTTWAYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mizolastine, also known as Mizollen, is a once-daily, non-sedating antihistamine . It blocks H1 receptors and is commonly fast-acting . It does not prevent the actual release of histamine from mast cells, it only prevents histamine from binding to receptors . Side effects can include dry mouth and throat .


Synthesis Analysis

Mizolastine is extensively metabolised by hepatic glucuronidation and sulphation, with no major active metabolite, and excreted in faeces . The terminal elimination half-life (t½ β) is 7.3 to 17.1 hours . The apparent oral clearance after a repeated oral dose of 10mg is 6.02 L/h, with steady state reached from day 3 and no accumulation between days 1 and 7 .


Molecular Structure Analysis

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .


Chemical Reactions Analysis

Mizolastine is >98% bound to serum albumin and the apparent volume of distribution is between 1 and 1.4 L/kg . Mizolastine appears in vivo to be a relatively weak inhibitor of cytochrome P450 2E1, 2C9, 2D6 and 3A4 .


Physical And Chemical Properties Analysis

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .

Scientific Research Applications

  • Mizolastine and Allergic Rhinitis Mizolastine, recognized for its non-sedating antihistamine properties, has shown efficacy in treating perennial allergic rhinoconjunctivitis. Studies highlight its safety and effectiveness, providing relief in allergic conditions such as rhinitis and urticaria (Bachert et al., 1998). Another research on seasonal allergic rhinoconjunctivitis supports mizolastine's role in managing allergies in daily practice, emphasizing its antiallergic properties (Bachert et al., 2001).

  • Mizolastine's Prophylactic Use in Allergy Prevention Studies have investigated mizolastine's ability to delay the onset of hay fever symptoms. Administering mizolastine before pollen season showed a potential to delay allergic reactions, presenting it as a viable prophylactic option for seasonal allergies (Stern, Darnell, & Tudor, 1997).

  • Comparative Effectiveness in Allergic Conditions Comparisons of mizolastine with other antihistamines like loratadine have been conducted. These studies suggest mizolastine's similar effectiveness in alleviating symptoms of perennial allergic rhinitis, further supporting its use in treating allergic conditions (Bellioni et al., 1996).

  • Inhibition of Mediator and Cytokine Release Mizolastine has shown potential in inhibiting the release of mediators and cytokines like leukotrienes and prostaglandin D2, which are key in allergic reactions. This indicates its anti-inflammatory capabilities, particularly in conditions like nasal polyposis (Carayol et al., 1996).

  • Safety and Efficacy in Urticaria Management The drug has been studied for its effectiveness in treating chronic idiopathic urticaria, showing significant improvement in symptoms like itching and wheals. These findings underline its safety and potential as a treatment option for chronic urticaria (Brostoff et al., 1996).

  • , with a distribution half-life of about 1.5 to 1.9 hours and a high binding to serum albumin. These characteristics contribute to its effectiveness as an antihistamine for allergic conditions (Lebrun-Vignes, Diquet, & Chosidow, 2001).
  • Mizolastine in Pediatric Population Population pharmacokinetic studies have been conducted to understand the dosage and efficacy of mizolastine in children. This research is crucial for determining appropriate dosing in pediatric patients, ensuring both efficacy and safety (Mentré, Dubruc, & Thénot, 2001).

  • Potential for Treating Skin Conditions Mizolastine-loaded microparticles have been explored as a treatment for skin diseases like atopic dermatitis. This novel approach could offer a controlled-release mechanism for delivering mizolastine, potentially enhancing its therapeutic effect in skin conditions (Feng, Nie, Zou, & Suo, 2015).

  • Use in Cold Urticaria The drug has also been evaluated for its efficacy in treating primary acquired cold urticaria, showing promising results in reducing symptoms like itching and wheal response, further expanding its potential therapeutic applications (Zhu Xue-jun, 2005).

  • Antifouling Potential in Marine Applications Interestingly, mizolastine has been identified to inhibit larval settlement of marine organisms, suggesting a potential application in antifouling strategies. This demonstrates the compound's diverse potential beyond medical applications (Zhou, Xu, Jin, & Qian, 2009).

Future Directions

Mizolastine is under investigation in clinical trial NCT01928316 (A Bioequivalence Study of Domestic (Made in China) and Imported Mizolastine Tablets in Healthy Volunteers) .

properties

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLJETXTTWAYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046801
Record name Mizolastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizolastine

CAS RN

108612-45-9
Record name Mizolastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108612-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mizolastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizolastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mizolastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIZOLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mizolastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mizolastine
Reactant of Route 2
Reactant of Route 2
Mizolastine
Reactant of Route 3
Reactant of Route 3
Mizolastine
Reactant of Route 4
Reactant of Route 4
Mizolastine
Reactant of Route 5
Reactant of Route 5
Mizolastine
Reactant of Route 6
Reactant of Route 6
Mizolastine

Citations

For This Compound
2,780
Citations
M Molimard, B Diquet… - Fundamental & clinical …, 2004 - Wiley Online Library
… for mizolastine and by the second day for levocetirizine. The apparent volume of distribution is limited for levocetirizine (0.4 L/kg) and mizolastine (1–… Desloratadine and mizolastine are …
Number of citations: 214 onlinelibrary.wiley.com
A Prakash, HM Lamb - BioDrugs, 1998 - Springer
… was similar in mizolastine and placebo recipients, although mizolastine is contraindicated in … after single doses of mizolastine ≤10mg. Conclusions: Mizolastine is a second generation …
Number of citations: 67 link.springer.com
FER Simons - Clinical & Experimental Allergy, 1999 - Wiley Online Library
… In a 16-day study, coadministration of mizolastine 10 mg with erythromycin … mizolastine with placebo, resulted in an increase in mizolastine levels and a 50% increase in the mizolastine …
Number of citations: 83 onlinelibrary.wiley.com
J Benavides, H Schoemaker, C Dana… - Arzneimittel …, 1995 - europepmc.org
The interaction of mizolastine (CAS 108612-45-9, SL 85.0324) with histamine H1 receptors has been evaluated in the rodent. Mizolastine inhibited with high affinity (IC50= 47 nmol/l) …
Number of citations: 130 europepmc.org
JA Grant, JM Riethuisen, B Moulaert… - Annals of allergy, asthma & …, 2002 - Elsevier
BACKGROUND: Levocetirizine is the active enantiomer of cetirizine, a potent drug with little metabolism widely used for allergic rhinitis and urticaria. OBJECTIVE: This study compares …
Number of citations: 239 www.sciencedirect.com
P Pichat, I Angel, S Arbilla - Arzneimittel-forschung, 1998 - europepmc.org
… may contribute to this action of mizolastine. This is based on the observations that mizolastine inhibits 5-lipoxygenase activity in vitro. Furthermore, a high dose of mizolastine (50 mg/kg) …
Number of citations: 102 europepmc.org
L Dubertret, MM Aguttes, J Tonet - Journal of the European …, 1999 - Wiley Online Library
… in both the mizolastine and loratadine groups compared with placebo (mizolastine: -36.7 mm, P … period, the difference being significant only for the mizolastine group (P = 0.0090). Both …
Number of citations: 91 onlinelibrary.wiley.com
GA El-Emam, GNS Girgis, MF Hamed… - International Journal …, 2021 - Taylor & Francis
Background Mizolastine (MZL) is a dual-action nonsedating topical antihistamine anti-inflammatory agent that is used to relieve allergic conditions, such as rhinitis and conjunctivitis. …
Number of citations: 14 www.tandfonline.com
F Leynadier, C Duarte-Risselin, M Murrieta - European Journal of …, 2000 - jle.com
… superiority of mizolastine over loratadine for some histamine concentrations. Mizolastine and loratadine both proved very efficacious and safe. In addition mizolastine demonstrated a …
Number of citations: 54 www.jle.com
J Brostoff, P Fitzharris, C Dunmore, M Theron… - Allergy, 1996 - Wiley Online Library
… in the UK to examine the efficacy and safety of mizolastine (M), a new HI-receptor … Mizolastine was shown to improve the urticaria symptoms: at the end of the study, mizolastine …
Number of citations: 79 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.